N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of RAGE 229 involves multiple steps, starting with the preparation of the quinoline core The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the quinoline ringIndustrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
RAGE 229 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core or the phenyl ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
RAGE 229 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of RAGE signaling pathways.
Biology: It helps in understanding the role of RAGE in cellular processes, including cell migration and inflammation.
Medicine: RAGE 229 is investigated for its potential therapeutic effects in diseases like diabetes, cancer, and cardiovascular diseases by inhibiting RAGE-mediated signaling.
Industry: It is used in the development of new therapeutic agents targeting RAGE signaling pathways .
Mechanism of Action
RAGE 229 exerts its effects by inhibiting the interaction between the cytoplasmic tail of RAGE and Diaphanous-1. This inhibition prevents the activation of downstream signaling pathways that are typically triggered by RAGE-ligand interactions. The molecular targets involved include the cytoplasmic tail of RAGE and Diaphanous-1, which play crucial roles in the propagation of inflammatory signals .
Comparison with Similar Compounds
RAGE 229 is unique in its high affinity for the cytoplasmic tail of RAGE and its ability to inhibit smooth muscle cell migration with an inhibitory concentration 50 (IC50) value of 26 nanomolar. Similar compounds include other small molecule inhibitors targeting RAGE, such as FPS-ZM1 and TTP488. RAGE 229 stands out due to its specific inhibition of the RAGE-DIAPH1 interaction and its oral bioavailability .
Properties
Molecular Formula |
C23H22N4O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[4-[7-cyano-4-(morpholin-4-ylmethyl)quinolin-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H22N4O2/c1-16(28)25-20-5-3-18(4-6-20)22-13-19(15-27-8-10-29-11-9-27)21-7-2-17(14-24)12-23(21)26-22/h2-7,12-13H,8-11,15H2,1H3,(H,25,28) |
InChI Key |
VDYYVNHJRNDKDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C#N)C(=C2)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.